
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by the presence of amino, chloro, and fluorophenoxy groups attached to the anthracene core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The anthracene core is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Halogenation: Chlorine is introduced at the 7-position through halogenation reactions using reagents like thionyl chloride.
Etherification: The fluorophenoxy group is attached via etherification reactions using appropriate phenol derivatives and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthracene-9,10-dione: Lacks the chloro and fluorophenoxy groups, resulting in different chemical properties.
7-Chloro-2-(4-fluorophenoxy)anthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
1,4-Diamino-2-(4-fluorophenoxy)anthracene-9,10-dione: Lacks the chloro group, leading to variations in its chemical behavior.
Uniqueness
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and fluorophenoxy groups, which confer distinct electronic and steric effects. These modifications enhance its utility in various applications, particularly in the fields of organic electronics and medicinal chemistry.
特性
CAS番号 |
88605-31-6 |
|---|---|
分子式 |
C20H12ClFN2O3 |
分子量 |
382.8 g/mol |
IUPAC名 |
1,4-diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClFN2O3/c21-9-1-6-12-13(7-9)20(26)17-16(19(12)25)14(23)8-15(18(17)24)27-11-4-2-10(22)3-5-11/h1-8H,23-24H2 |
InChIキー |
NERPXCPLJYRAER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


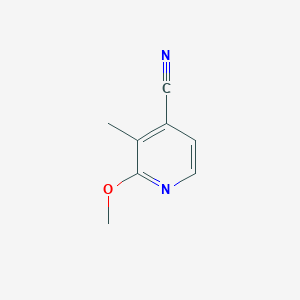
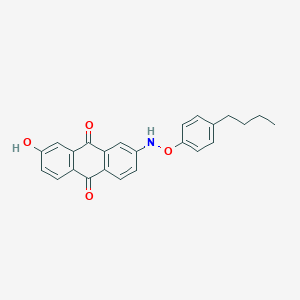
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
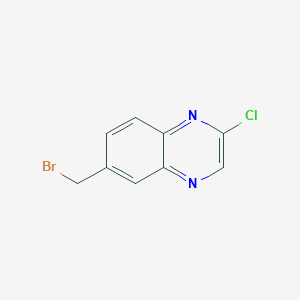
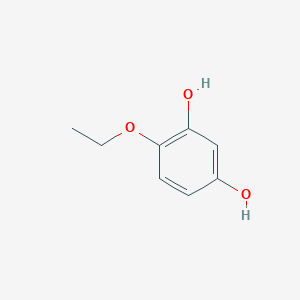
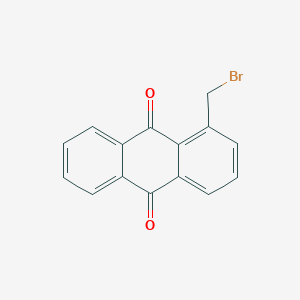
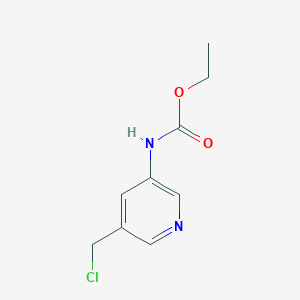
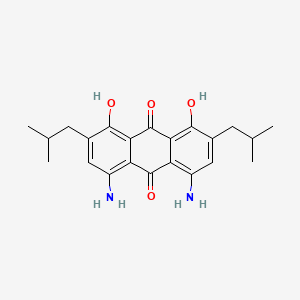

![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

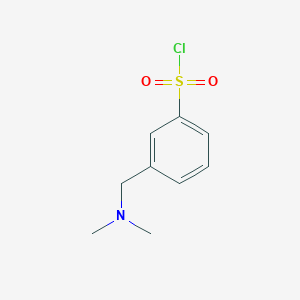
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
